molecular formula C11H10O3 B6160860 rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis CAS No. 1932582-50-7

rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis

Cat. No.: B6160860
CAS No.: 1932582-50-7
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis: is a chiral compound with significant importance in organic chemistry. This compound features a cyclopropane ring substituted with a benzoyl group and a carboxylic acid group in a cis configuration. The racemic mixture contains equal amounts of both enantiomers, making it a valuable subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is also a widely used method.

Industrial Production Methods: Industrial production often involves the use of biocatalytic asymmetric synthesis. For example, the use of specific bacterial strains such as Sphingomonas aquatilis has been shown to effectively produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Important in the study of stereochemistry and chiral resolution techniques.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both benzoyl and carboxylic acid groups in a cis configuration makes rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis unique. This configuration imparts distinct reactivity and stability, making it valuable for specific synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "Benzene", "Ethyl acrylate", "Sodium hydride", "Benzoyl chloride", "Cyclopropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of benzylidene ethyl acrylate by reacting benzene with ethyl acrylate in the presence of a catalyst such as sodium hydride.", "Step 2: Benzylidene ethyl acrylate is then reacted with benzoyl chloride to form benzylidene ethyl 2-benzoyl-3-oxobutanoate.", "Step 3: The resulting product is then reacted with cyclopropane in the presence of a reducing agent such as sodium borohydride to form rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis.", "Step 4: The product is then purified by washing with hydrochloric acid, sodium hydroxide, and sodium bicarbonate, followed by recrystallization from a solvent such as methanol or diethyl ether." ] }

CAS No.

1932582-50-7

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.